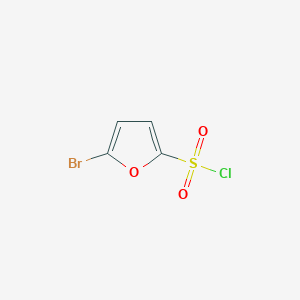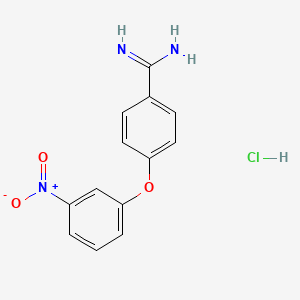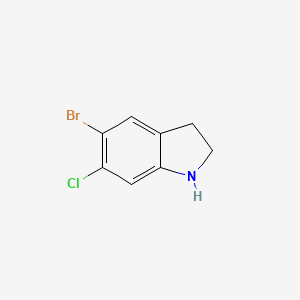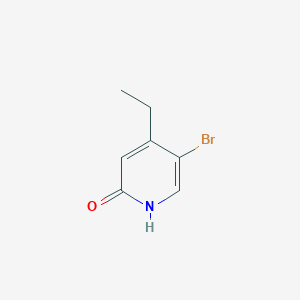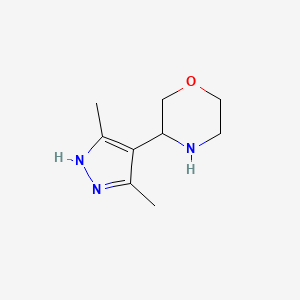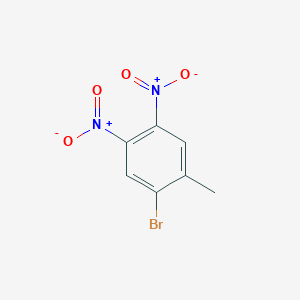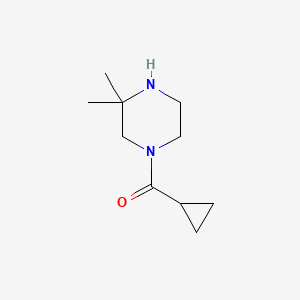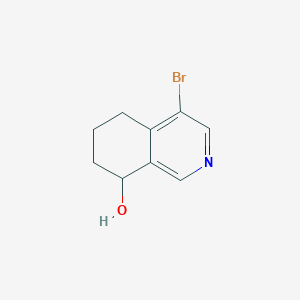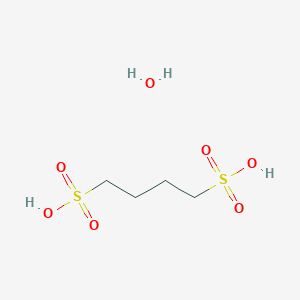
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, commonly referred to as 5-AED, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule with a unique chemical structure that makes it suitable for various experiments. 5-AED is widely used in biochemistry, chemistry, and pharmaceutical research due to its stability and reactivity.
Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrimidine derivatives, such as 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, have been synthesized through reactions involving methylpyrimidine dione with various agents. These synthesis processes are often optimized to improve yield and are characterized using techniques like mass spectrometry and nuclear magnetic resonance spectrometry (Dong, 2010).
- The synthesis of pyrimidine derivatives can also involve multicomponent reactions in aqueous media, leading to the formation of compounds with potential pharmaceutical relevance. Such synthetic routes emphasize the use of water as a solvent, aiming for clean reaction profiles and high atom economy (Brahmachari et al., 2020).
Biological Activities
- Pyrimidine derivatives have been evaluated for their biological activities, including antioxidant and anti-inflammatory properties. For example, novel pyrido[2,3-d]pyrimidine-2,4-dione derivatives showed significant free radical scavenging activity and RBC membrane stabilization, indicating their potential as antioxidants and anti-inflammatory agents (Nadendla & Lakshmi, 2018).
- The hypotensive activity of pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings has been explored, with some compounds exhibiting pronounced, prolonged, and dose-dependent effects comparable to reference drugs. This suggests the therapeutic potential of pyrimidine derivatives in managing blood pressure (Kataev et al., 2014).
Propriétés
IUPAC Name |
5-(2-azidoethyl)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-12-6(13)5(2-3-10-11-8)4-9-7(12)14/h4H,2-3H2,1H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWIZFGVJQUIFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

